molecular formula C8H7BrO2 B1273154 2-Bromo-3-methylbenzoic acid CAS No. 53663-39-1

2-Bromo-3-methylbenzoic acid

Cat. No. B1273154
Key on ui cas rn: 53663-39-1
M. Wt: 215.04 g/mol
InChI Key: LSRTWJCYIWGKCQ-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

To a solution of 2-bromo-3-methylbenzoic acid (1.0 g, 4.65 mmol) and 1H-indole (0.60 g, 5.12 mmol) in DCM (23.3 mL) at RT was added DCC (1.15 g, 5.58 mmol) and 4-dimethylaminopyridine (0.11 g, 0.93 mmol). The reaction was stirred at RT overnight. The reaction was quenched with water and the aqueous layer was extracted with EtOAc. The organic layer was then washed with water and brine (3× ea.), dried over Na2SO4 and concentrated in vacuo. The crude material was purified by column chromatography (0-50% Hexene/EtOAC) to yield (2-bromo-3-methylphenyl)(1H-indol-1-yl)methanone as a clear oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
23.3 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13]1.C1CCC(N=C=NC2CCCCC2)CC1>C(Cl)Cl.CN(C)C1C=CN=CC=1>[Br:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13]1)=[O:6]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1C
Name
Quantity
0.6 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
1.15 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
23.3 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.11 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was then washed with water and brine (3× ea.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (0-50% Hexene/EtOAC)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)C(=O)N1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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